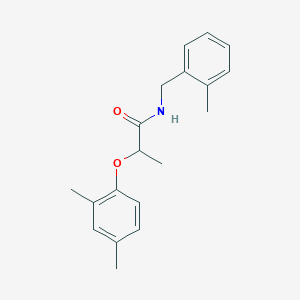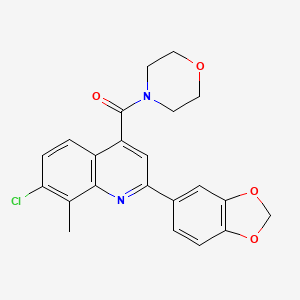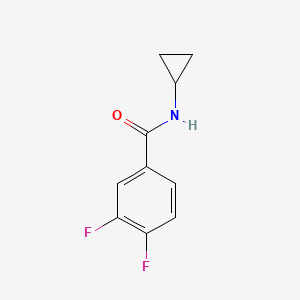
2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide
説明
2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide, also known as DPNB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPNB belongs to the class of amides and is synthesized using a specific method.
作用機序
The exact mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways and molecular targets such as NF-κB, COX-2, and Bcl-2. 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide has been shown to possess various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide has also been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that play a role in inflammation. Additionally, 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide has been shown to induce apoptosis in cancer cells and protect against neurodegeneration.
実験室実験の利点と制限
2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in various solvents. 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide is also stable under normal laboratory conditions. However, there are some limitations associated with the use of 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide in lab experiments. It has low bioavailability and may require high doses to achieve therapeutic effects. Additionally, further studies are needed to determine the long-term safety and efficacy of 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide.
将来の方向性
There are several future directions for 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide research. One potential direction is to investigate the use of 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide in combination with other drugs for the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide to optimize its dosing and administration. Additionally, further studies are needed to determine the safety and efficacy of 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide in clinical trials.
Conclusion:
In conclusion, 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is synthesized using a specific method and has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide has several advantages for lab experiments, but further studies are needed to determine its long-term safety and efficacy. There are several future directions for 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide research, including investigating its use in combination with other drugs and optimizing its dosing and administration.
科学的研究の応用
2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties in various in vitro and in vivo studies.
特性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[(2-methylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-13-9-10-18(15(3)11-13)22-16(4)19(21)20-12-17-8-6-5-7-14(17)2/h5-11,16H,12H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYDMYLVMCBGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NCC2=CC=CC=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[({[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4698421.png)
![1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B4698428.png)


![tert-butyl {[5-(propylthio)-1,3,4-oxadiazol-2-yl]methyl}carbamate](/img/structure/B4698455.png)
![({4-[(5-methyl-2-furoyl)amino]phenyl}amino)(oxo)acetic acid](/img/structure/B4698466.png)
![1-benzyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B4698467.png)

![methyl 4-chloro-3-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4698501.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4698507.png)
![5,6-dimethyl-2-[(2-methylbenzyl)thio]-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4698513.png)
![2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-(2-nitrophenyl)acrylamide](/img/structure/B4698520.png)
![5-[(5-methyl-2-furyl)methylene]-3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4698539.png)
![5-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)-7-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B4698548.png)